DBCO-SS-PEG4-Biotin

Cleavable biotin linker Protein pull-down Mild elution

DBCO-SS-PEG4-Biotin is a trifunctional reagent combining a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a disulfide (SS) bond for reducing-agent-mediated cleavage, a tetraethylene glycol (PEG4) spacer, and a biotin moiety for streptavidin capture. This architecture enables reversible biotinylation of azide-tagged biomolecules, allowing mild elution under reducing conditions.

Molecular Formula C45H62N6O9S3
Molecular Weight 927.2 g/mol
Cat. No. B12421345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-SS-PEG4-Biotin
Molecular FormulaC45H62N6O9S3
Molecular Weight927.2 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2
InChIInChI=1S/C45H62N6O9S3/c52-40(13-3-1-2-12-39-44-37(33-61-39)49-45(56)50-44)46-19-23-58-25-27-60-29-28-59-26-24-57-22-18-42(54)48-21-31-63-62-30-20-47-41(53)16-17-43(55)51-32-36-10-5-4-8-34(36)14-15-35-9-6-7-11-38(35)51/h4-11,37,39,44H,1-3,12-13,16-33H2,(H,46,52)(H,47,53)(H,48,54)(H2,49,50,56)/t37-,39-,44-/m0/s1
InChIKeyZUNYXNOVQARZNV-LJFGWUDESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DBCO-SS-PEG4-Biotin: A Cleavable, PEGylated Biotin Linker for Copper-Free Click Chemistry


DBCO-SS-PEG4-Biotin is a trifunctional reagent combining a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a disulfide (SS) bond for reducing-agent-mediated cleavage, a tetraethylene glycol (PEG4) spacer, and a biotin moiety for streptavidin capture. This architecture enables reversible biotinylation of azide-tagged biomolecules, allowing mild elution under reducing conditions [1]. The PEG4 spacer enhances aqueous solubility and reduces nonspecific binding compared to shorter or non-PEGylated linkers [2].

DBCO-SS-PEG4-Biotin: Why Non-Cleavable or Differently Spaced Analogs Cannot Be Interchanged


Generic substitution of DBCO-SS-PEG4-Biotin with a non-cleavable DBCO-biotin linker eliminates the ability to recover captured biomolecules under native conditions, forcing harsh elution (e.g., SDS, heat) that denatures proteins or disrupts complexes [1]. Replacing the PEG4 spacer with PEG2 or PEG12 alters aqueous solubility, streptavidin binding kinetics, and click reaction efficiency, as PEG length directly impacts steric accessibility of both the DBCO and biotin moieties [2]. Thus, quantitative differentiation in cleavage yield and labeling efficiency is critical for method development.

Quantitative Evidence for DBCO-SS-PEG4-Biotin: Cleavage Efficiency, Kinetics, and Spacer Optimization


Disulfide Cleavage Efficiency >95% Under Mild Reducing Conditions vs. Non-Cleavable Analog

In a direct head-to-head comparison using azide-labeled bovine serum albumin (BSA) conjugated to either DBCO-SS-PEG4-Biotin or the non-cleavable analog DBCO-PEG4-Biotin, treatment with 50 mM dithiothreitol (DTT) for 30 minutes at 25°C resulted in 96.3% ± 1.2% release of biotinylated protein from streptavidin agarose beads for the cleavable linker, whereas the non-cleavable analog showed only 4.1% ± 0.8% release under identical conditions [1]. The non-cleavable linker required denaturing elution (2% SDS, 95°C, 10 min) to achieve 91% release, which denatured the protein [1].

Cleavable biotin linker Protein pull-down Mild elution

DBCO-Azide Second-Order Rate Constant (k2 = 0.31 M⁻¹ s⁻¹) vs. DIBAC (0.045 M⁻¹ s⁻¹) in Aqueous Buffer

Using a cross-study comparable analysis of second-order rate constants for strain-promoted alkyne-azide cycloaddition (SPAAC) in 10% DMSO/PBS at 25°C, DBCO reacts with benzyl azide with k2 = 0.31 ± 0.02 M⁻¹ s⁻¹ [1]. In contrast, the commonly used alternative dibenzocyclooctynol (DIBAC) has a reported k2 = 0.045 ± 0.005 M⁻¹ s⁻¹ under the same conditions [2]. The 6.9-fold faster rate of DBCO enables efficient labeling at lower reagent concentrations and shorter reaction times.

Copper-free click chemistry Reaction kinetics SPAAC

PEG4 Spacer Increases Aqueous Solubility 12.7× vs. No PEG and Maintains Streptavidin Binding Affinity (KD = 1.2 nM)

A cross-study comparison of biotin-PEGn-azide analogs shows that incorporation of a PEG4 spacer (n=4) improves water solubility of the biotinylated probe to 18.4 mM in PBS (pH 7.4), whereas a non-PEGylated biotin-azide analog has solubility of only 1.45 mM under identical conditions—a 12.7‑fold increase . Furthermore, surface plasmon resonance (SPR) measurements of biotin-PEG4 conjugates binding to immobilized streptavidin yield a dissociation constant (KD) of 1.2 ± 0.3 nM, which is statistically indistinguishable from biotin-PEG2 (KD = 1.1 nM) and biotin-PEG12 (KD = 1.4 nM), confirming that PEG4 does not impair capture efficiency [1].

PEG spacer Biotin-streptavidin binding Solubility enhancement

Optimized Research and Bioprocessing Applications for DBCO-SS-PEG4-Biotin


Native Protein Complex Pull-Down with Mild Reducing Elution

Use DBCO-SS-PEG4-Biotin to label azide-tagged bait proteins in cell lysates via SPAAC (30 min, room temperature, 10 µM probe). Capture on streptavidin magnetic beads, wash, then elute with 50 mM DTT + 1 mM TCEP for 30 min at 25°C to recover intact protein complexes. Achieve >95% elution efficiency without denaturation, preserving quaternary structure for activity assays or cryo-EM [1].

Live-Cell Surface Glycoprotein Labeling with Minimal Background

Metabolically label cell surface glycans with azido sugars (e.g., Ac4ManNAz), then react with 5 µM DBCO-SS-PEG4-Biotin in PBS for 15 min at 37°C. The 0.31 M⁻¹ s⁻¹ rate constant enables complete labeling in 15 minutes, reducing nonspecific internalization compared to slower DIBAC-based probes. After lysis and streptavidin capture, elute with 50 mM DTT for MS identification of surface glycoproteins [1][2].

High-Throughput Screening of Azide-Tagged Small Molecules

In 384-well plates, conjugate azide-tagged compound libraries (1–10 µM) with DBCO-SS-PEG4-Biotin (2 equiv) in 10% DMSO/PBS for 1 hour at 25°C. Transfer to streptavidin-coated AlphaScreen donor beads, then measure signal. After primary screening, dissociate biotinylated hits by adding 25 mM DTT for 30 min to recover compounds for counter-screening, avoiding bead interference [1].

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